N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

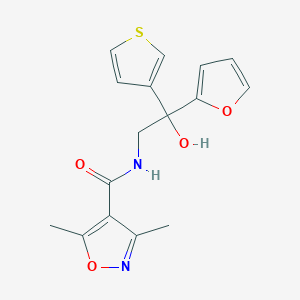

This compound is a multifunctional heterocyclic molecule featuring a central ethanolamine backbone substituted with hydroxyl, furan-2-yl, and thiophen-3-yl groups, linked to a 3,5-dimethylisoxazole-4-carboxamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors influenced by heterocyclic systems. The hydroxyl group may confer solubility advantages or hydrogen-bonding interactions critical for binding .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-14(11(2)22-18-10)15(19)17-9-16(20,12-5-7-23-8-12)13-4-3-6-21-13/h3-8,20H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWUHWNLPDXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and therapeutic applications based on available research findings.

Compound Overview

Molecular Formula : C15H17N3O6S2

Molecular Weight : 399.44 g/mol

CAS Number : 2034483-42-4

Purity : Typically around 95%

This compound features a unique combination of furan and thiophene rings along with a carboxamide group, contributing to its diverse biological activities.

Anti-inflammatory Effects

Compounds with isoxazole moieties have been investigated for their anti-inflammatory properties . Studies suggest that modifications to the isoxazole structure can enhance anti-inflammatory activity. For example, derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a possible mechanism for reducing inflammation .

Antitumor Activity

The isoxazole derivatives have also been explored for their antitumor effects . Research has identified certain derivatives as potent inhibitors of cancer cell proliferation, particularly in colorectal cancer models. For example, related compounds have demonstrated the ability to induce apoptosis in cancer cells through intrinsic pathways, highlighting their potential as therapeutic agents against tumors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan and Thiophene Rings : Utilizing standard synthetic methods to create the furan and thiophene structures.

- Carboxamide Formation : The introduction of the carboxamide group through acylation reactions.

- Purification : Products are purified using chromatography techniques to achieve high purity levels suitable for biological testing.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of furan , thiophene , and isoxazole rings. Key analogues from literature include:

Key Observations :

- Thiophene Position : The 3-yl substitution in the target compound contrasts with 2-yl derivatives (e.g., ), which may alter electronic properties and steric interactions .

- Heterocycle Core : Isoxazole (target) vs. triazole () or oxazolidine () influences ring aromaticity and hydrogen-bonding capacity.

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Key Differences :

- The hydroxyl group in the target compound may enhance aqueous solubility compared to non-hydroxylated analogues (e.g., triazoles in ) .

- Thiophene-3-yl vs. 2-yl substitution could reduce steric hindrance, affecting crystallization behavior .

Pharmacological Potential

While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse bioactivities:

- Antimicrobial Activity : Thiophene carboxamides () and triazoles () show efficacy against bacterial/fungal strains .

- Enzyme Inhibition: Isoxazole derivatives are known kinase or cyclooxygenase inhibitors; the carboxamide group may enhance target binding .

- Antitumor Potential: Thiadiazoles () and triazoles () demonstrate cytotoxic effects, suggesting the target compound could be explored in oncology .

Hypotheses :

- The hydroxyl group may improve membrane permeability compared to methylated analogues (e.g., ).

- Synergy between furan, thiophene, and isoxazole rings could enhance multi-target activity.

Challenges :

- Steric hindrance from the 3,5-dimethylisoxazole may require optimized coupling conditions.

- Hydroxyl group protection/deprotection steps might be necessary to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.